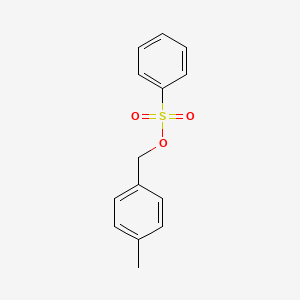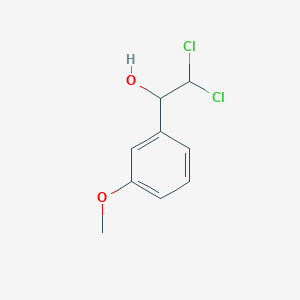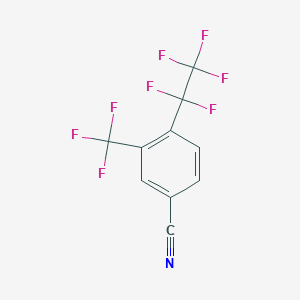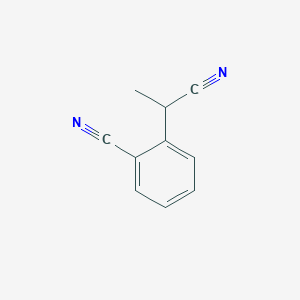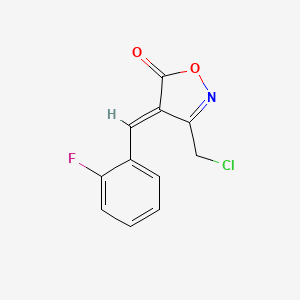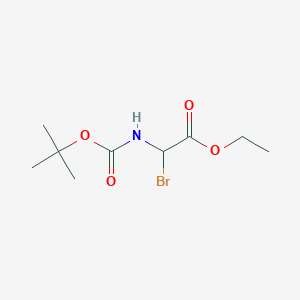
Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a chemical compound widely used in organic synthesis. It is known for its role as an intermediate in the preparation of various pharmaceuticals and biologically active molecules. The compound features a bromo group and a tert-butoxycarbonyl (Boc) protected amino group, making it versatile for different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate typically involves the bromination of ethyl 2-aminoacetate followed by the protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often used for Boc deprotection.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as ethyl 2-azido-2-((tert-butoxycarbonyl)amino)acetate or ethyl 2-thiocyanato-2-((tert-butoxycarbonyl)amino)acetate can be formed.
Deprotection: The major product is ethyl 2-bromo-2-aminoacetate.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of peptide mimetics and other biologically active compounds.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action for Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate primarily involves its role as a building block in organic synthesis. The bromo group acts as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine. These functionalities allow the compound to participate in various synthetic pathways, targeting specific molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromo-2-aminoacetate: Lacks the Boc protection, making it more reactive but less stable.
Methyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Uniqueness
This compound is unique due to its combination of a bromo group and a Boc-protected amino group, providing a balance of reactivity and stability. This makes it particularly useful in multi-step organic syntheses where selective reactions are required .
Propiedades
Fórmula molecular |
C9H16BrNO4 |
|---|---|
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C9H16BrNO4/c1-5-14-7(12)6(10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) |
Clave InChI |
YWBGTMFTOWARDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(NC(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]](/img/structure/B11761696.png)
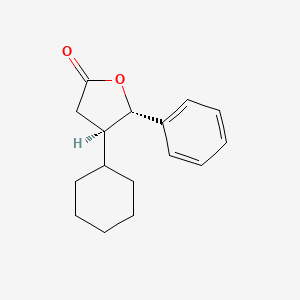
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
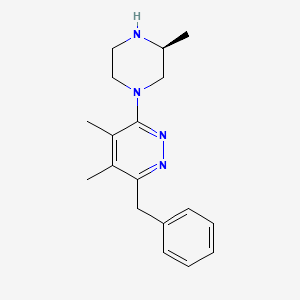
![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)
